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Compound of Interest

Compound Name: Hydroxyatenolol-d7

Cat. No.: B13859743 Get Quote

Atenolol-d7 is structurally analogous to atenolol, with seven hydrogen atoms on the isopropyl

amino group replaced by deuterium. This isotopic labeling results in a mass shift that allows for

its differentiation from the non-deuterated drug in mass spectrometry-based assays.

Property Atenolol-d7
Hydroxyatenolol
(Metabolite)

Atenolol (Parent
Drug)

Molecular Formula C₁₄H₁₅D₇N₂O₃ C₁₄H₂₂N₂O₄ C₁₄H₂₂N₂O₃

Molecular Weight 273.38 g/mol [1][2][3] 282.34 g/mol [4] 266.34 g/mol

Exact Mass 273.2070 Da[1] 282.1580 Da 266.1630 Da

CAS Number 1202864-50-3 68373-10-4 29122-68-7

Appearance Solid -
White or almost white

powder

Solubility

Slightly soluble in

Chloroform and

Methanol

-

Sparingly soluble in

water, soluble in

ethanol (96 per cent),

practically insoluble in

ether.

Synthesis of Atenolol-d7
A specific, detailed synthesis protocol for Atenolol-d7 is not readily available in the public

domain. However, based on the established synthesis routes for atenolol, a plausible method
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would involve the use of a deuterated starting material. The most common synthesis of atenolol

involves the reaction of 2-(4-hydroxyphenyl)acetamide with epichlorohydrin, followed by

reaction with isopropylamine. To synthesize Atenolol-d7, the final step would be modified to use

isopropylamine-d7.

Proposed Synthesis of Atenolol-d7:

Step 1: Synthesis of 2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide: 2-(4-

hydroxyphenyl)acetamide is reacted with an excess of epichlorohydrin in the presence of a

base (e.g., piperidine) to form the epoxide intermediate.

Step 2: Amination with Isopropylamine-d7: The resulting 2-(4-(oxiran-2-

ylmethoxy)phenyl)acetamide is then reacted with isopropylamine-d7. The deuterated

isopropylamine will open the epoxide ring to form the final product, Atenolol-d7.

Metabolism and the Role of Hydroxyatenolol
Atenolol undergoes minimal metabolism in the liver, with a small fraction being converted to

metabolites. The primary metabolite is hydroxyatenolol, which is formed by hydroxylation.

Given this metabolic pathway, it is expected that Atenolol-d7 would also be metabolized to a

deuterated form of hydroxyatenolol, which could be referred to as Hydroxyatenolol-d7.

Experimental Protocols
Quantification of Atenolol in Human Plasma using
Atenolol-d7 as an Internal Standard by LC-MS/MS
This protocol describes a validated method for the determination of atenolol in human plasma

using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with Atenolol-d7 as the

internal standard.

4.1.1. Materials and Reagents

Atenolol analytical standard

Atenolol-d7 analytical standard (Internal Standard, IS)

Acetonitrile (HPLC grade)
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Methanol (HPLC grade)

Formic acid (LC-MS grade)

Ammonium acetate (LC-MS grade)

Ultrapure water

Human plasma (drug-free)

4.1.2. Instrumentation

A liquid chromatography system coupled with a triple quadrupole mass spectrometer (LC-

MS/MS).

A C18 reversed-phase analytical column (e.g., Hypurity Advance C18, Kinetex RP C18).

4.1.3. Sample Preparation (Protein Precipitation)

Thaw frozen human plasma samples at room temperature.

To 250 µL of plasma in a microcentrifuge tube, add the internal standard solution (Atenolol-

d7).

Add 750 µL of acetonitrile (or another suitable organic solvent) to precipitate the plasma

proteins.

Vortex the mixture for 1 minute.

Centrifuge the samples at 10,000 x g for 10 minutes.

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of

nitrogen at 40°C.

Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

4.1.4. Chromatographic Conditions

Column: Hypurity Advance C18, 50 x 4.6 mm, 5 µm (or equivalent).
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Mobile Phase A: 5 mM Ammonium acetate in water with 0.1% formic acid.

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Flow Rate: 1.0 mL/min.

Gradient Elution: A gradient can be optimized to ensure good separation of atenolol from

endogenous plasma components.

Injection Volume: 10 µL.

4.1.5. Mass Spectrometric Conditions

Ionization Mode: Electrospray Ionization (ESI), Positive mode.

Multiple Reaction Monitoring (MRM) Transitions:

Atenolol: m/z 267.2 → 145.1

Atenolol-d7: m/z 274.2 → 152.1 (The exact transition may need to be optimized).

Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas

flows for maximum sensitivity.

4.1.6. Calibration and Quantification

Prepare calibration standards and quality control samples by spiking known concentrations of

atenolol into drug-free human plasma. Process these samples alongside the unknown

samples. Construct a calibration curve by plotting the peak area ratio of atenolol to the internal

standard (Atenolol-d7) against the nominal concentration of the calibration standards.

Visualizations
Signaling Pathway of Atenolol
Atenolol is a selective β1-adrenergic receptor antagonist. Its mechanism of action involves

blocking the effects of catecholamines at these receptors, primarily in the heart. This leads to a

reduction in heart rate, myocardial contractility, and blood pressure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. ssi.shimadzu.com [ssi.shimadzu.com]

2. medchemexpress.com [medchemexpress.com]

3. 4-(2-Hydroxy-3-((1-(methyl-d3)ethyl-1,2,2,2-d4)amino)propoxy)benzeneacetamide |
C14H22N2O3 | CID 46780487 - PubChem [pubchem.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Core Data and Physicochemical Properties].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13859743#hydroxyatenolol-d7-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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